
2-Bromo-4-chloro-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-5-(trifluoromethyl)aniline is an aromatic compound with the molecular formula C7H4BrClF3N. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring. This compound is used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and biology .
Mécanisme D'action
Target of Action
It is used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis c virus (hcv) ns3 protease . The NS3 protease plays a crucial role in the lifecycle of the HCV, making it a significant target for antiviral drugs .
Mode of Action
Given its use in the synthesis of hcv ns3 protease inhibitors, it can be inferred that it may interact with the active site of the enzyme, thereby inhibiting its function .
Pharmacokinetics
A study on a similar compound, 2-bromo-4-trifluoromethylaniline, showed that it was excreted in the urine of rats .
Result of Action
Given its role in the synthesis of hcv ns3 protease inhibitors, it can be inferred that it may inhibit the replication of hcv at the molecular level .
Action Environment
Safety data sheets suggest that it should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents .
Analyse Biochimique
Biochemical Properties
2-Bromo-4-chloro-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis and biochemical evaluation of inhibitors for hepatitis C virus NS3 protease . The interactions between this compound and these biomolecules are crucial for its function in inhibiting viral replication.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have antimicrobial effects , which suggests its potential impact on cellular processes related to microbial growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to inhibit enzymes like the hepatitis C virus NS3 protease highlights its mechanism of action in disrupting viral replication. Additionally, its interactions with other proteins and enzymes can lead to alterations in cellular pathways and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark place and at room temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been documented. For instance, the compound’s acute oral toxicity and specific target organ toxicity have been noted . These findings underscore the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The metabolic fate and urinary excretion of similar compounds have been studied in animal models, providing insights into the compound’s metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which affect its localization and accumulation. Proper storage and handling are essential to maintain its stability and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-(trifluoromethyl)aniline typically involves multiple steps:
Nitration: The starting material, 4-chloro-3-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Finally, the amine compound is brominated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-Bromo-4-chloro-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(trifluoromethyl)aniline: Similar structure but lacks the bromine atom.
2-Bromo-5-(trifluoromethyl)aniline: Similar structure but lacks the chlorine atom.
Uniqueness
2-Bromo-4-chloro-5-(trifluoromethyl)aniline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research .
Propriétés
IUPAC Name |
2-bromo-4-chloro-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVITUACFGUYVKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504863 |
Source


|
| Record name | 2-Bromo-4-chloro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193090-44-7 |
Source


|
| Record name | 2-Bromo-4-chloro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
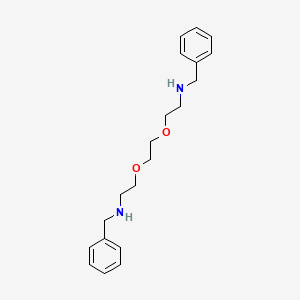
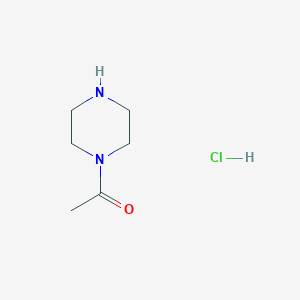






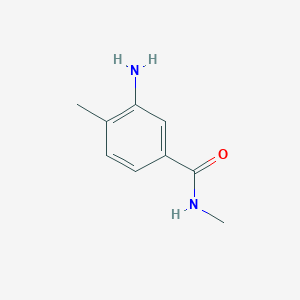

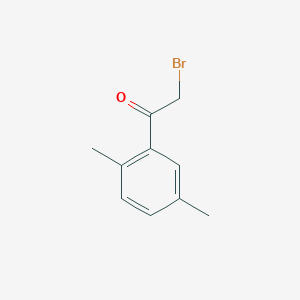
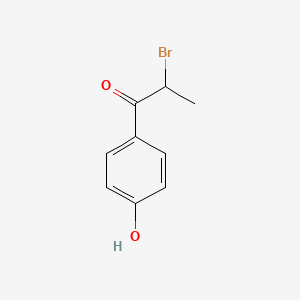
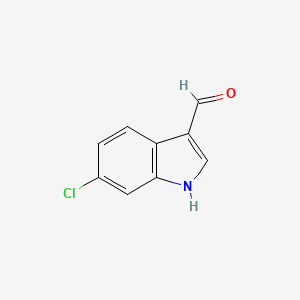
![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)
